![molecular formula C18H13ClN4OS2 B2967273 N-(1,3-benzothiazol-2-yl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851078-99-4](/img/structure/B2967273.png)

N-(1,3-benzothiazol-2-yl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

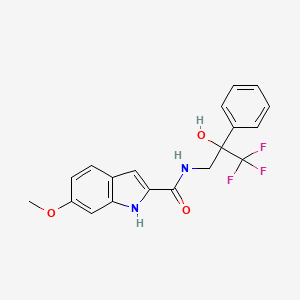

N-(1,3-benzothiazol-2-yl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide, also known as BTSA1, is a small molecule inhibitor that has been shown to exhibit potent antitumor activity. The compound was first identified in a high-throughput screening assay designed to identify small molecules that selectively induce apoptosis in cancer cells. Since its discovery, BTSA1 has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential applications in cancer therapy.

Aplicaciones Científicas De Investigación

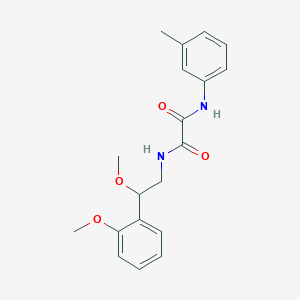

Structure-Activity Relationships in Drug Design

N-(1,3-benzothiazol-2-yl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide and its derivatives have been studied for their structure-activity relationships in drug design, particularly in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. This research aims at understanding how various heterocycles affect the metabolic stability and efficacy of these compounds (Stec et al., 2011).

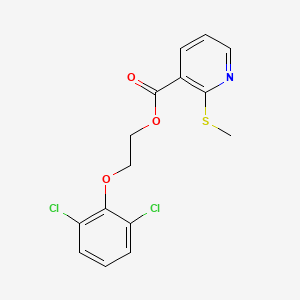

Antitumor Activity

Several derivatives of this compound have been synthesized and evaluated for their potential antitumor activity. This research is crucial in identifying new compounds that might be effective against various cancer cell lines (Yurttaş et al., 2015).

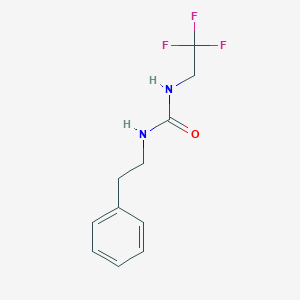

Antimicrobial and Cytotoxicity Studies

These compounds have also been studied for their antimicrobial activities against various bacterial strains and fungi. Additionally, their cytotoxic effects have been evaluated to understand their potential as safe therapeutic agents (Kaplancıklı et al., 2012).

Corrosion Inhibition

In the field of materials science, benzimidazole derivatives, closely related to this compound, have been explored as corrosion inhibitors. This application is significant for protecting metals and alloys in corrosive environments (Rouifi et al., 2020).

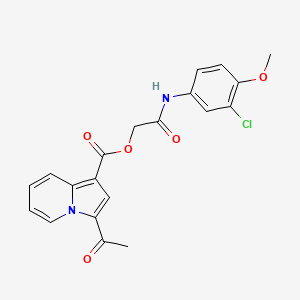

Spectroscopic and Quantum Mechanical Studies

Spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs have been conducted. These studies are essential in understanding the electronic properties and potential applications of these compounds in fields like photovoltaics (Mary et al., 2020).

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4OS2/c19-12-4-3-5-13(10-12)23-9-8-20-18(23)25-11-16(24)22-17-21-14-6-1-2-7-15(14)26-17/h1-10H,11H2,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDAXXNUSWNWKQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2967191.png)

![8-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2967193.png)

![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2967197.png)

![2-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B2967211.png)

![2-[(Cyclopropylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2967212.png)